N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24
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Overview
Description
N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24: is a linear polyamine compound. It is characterized by its structure, which includes two 3-aminopropyl groups attached to a 1,3-propanediamine backbone. This compound is often used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Similar compounds, such as linear polyamines, have been identified in various organisms, suggesting a potential role in biological processes .
Mode of Action
It’s known that similar polyamines interact with various biomolecules, including dna, rna, and proteins, influencing their structure and function .
Biochemical Pathways
Polyamines like this compound are known to be involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to influence cell growth, differentiation, and apoptosis, suggesting potential effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24 typically involves the reaction of 1,3-dibromopropane with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24 follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Comparison with Similar Compounds
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- 1,2-Bis(3-aminopropylamino)ethane
- Tris(3-aminopropyl)amine
- Diethylenetriamine
Comparison: N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24 is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to similar compounds. Its linear polyamine structure allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
N,N',N',1,1,2,2,3,3-nonadeuterio-N-[1,1,2,2,3,3-hexadeuterio-3-[deuterio-[1,1,2,2,3,3-hexadeuterio-3-(dideuterioamino)propyl]amino]propyl]propane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2/hD6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXCZCOUDLENMH-FLFLDQRHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCCNCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N([2H])[2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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